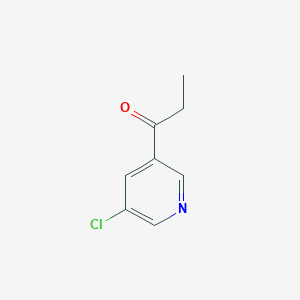
1-(5-Chloropyridin-3-YL)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyridin-3-YL)propan-1-one is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-3-YL)propan-1-one typically involves the reaction of 5-chloropyridine-3-carboxaldehyde with a suitable reagent to introduce the propan-1-one moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloropyridin-3-YL)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 5-Chloropyridine-3-carboxylic acid.
Reduction: 1-(5-Chloropyridin-3-YL)propan-1-ol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(5-Chloropyridin-3-YL)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyridin-3-YL)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but studies often focus on its ability to inhibit or activate specific proteins or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Chloropyridin-3-YL)propan-1-one
- 1-(3-Chloropyridin-4-YL)propan-1-one
- 1-(4-Chloropyridin-2-YL)propan-1-one
Uniqueness
1-(5-Chloropyridin-3-YL)propan-1-one is unique due to the position of the chlorine atom on the pyridine ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C8H8ClNO |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C8H8ClNO/c1-2-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 |
Clave InChI |
SGNGSMORHYZIDA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC(=CN=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Pyridyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12450191.png)
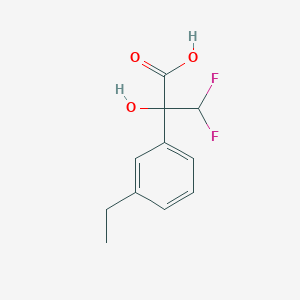

![ethyl 6-amino-4-[2-(benzyloxy)phenyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B12450209.png)
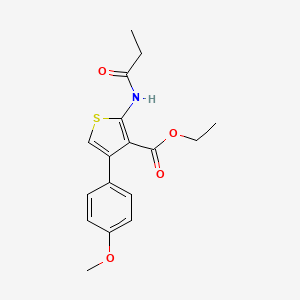
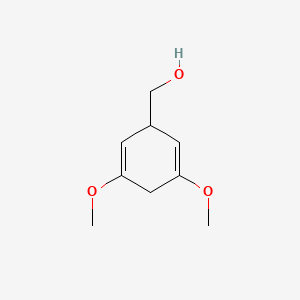
![[(4'-Ethyl[1,1'-biphenyl]-4-yl)methyl]hydrazine](/img/structure/B12450222.png)
![{1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}hydrazine](/img/structure/B12450226.png)
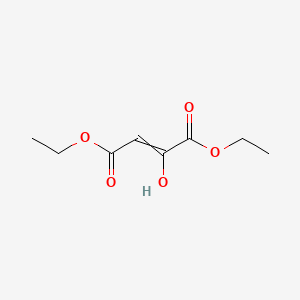
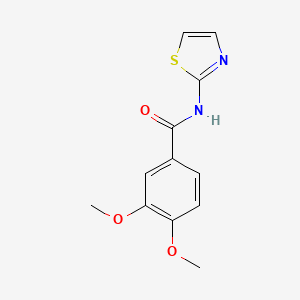
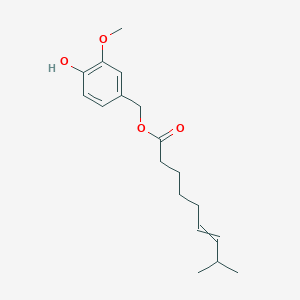


![5-(4-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B12450290.png)
